

# Application Notes: SR-0813 Treatment Duration for Optimal Gene Suppression

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SR-0813

Cat. No.: B10823721

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **SR-0813** is a potent and selective small molecule inhibitor of the YEATS domains of ENL (Eleven-Nineteen Leukemia, also known as MLLT1) and AF9 (MLLT3).[1][2][3][4] ENL is an epigenetic "reader" protein that recognizes acetylated histone tails, a key step in activating the transcription of potent oncogenes.[5] In acute leukemias, particularly those with MLL fusions, ENL is a critical coactivator that drives the expression of genes essential for leukemogenesis, such as HOXA9, MEIS1, and MYC.[1][6][7][8] **SR-0813** functions by competitively inhibiting the ENL YEATS domain, displacing it from chromatin and leading to a highly selective suppression of these target oncogenes.[6][9] These notes provide data and protocols to guide researchers in determining the optimal treatment duration and concentration of **SR-0813** for achieving maximal suppression of ENL target genes in relevant cell models.

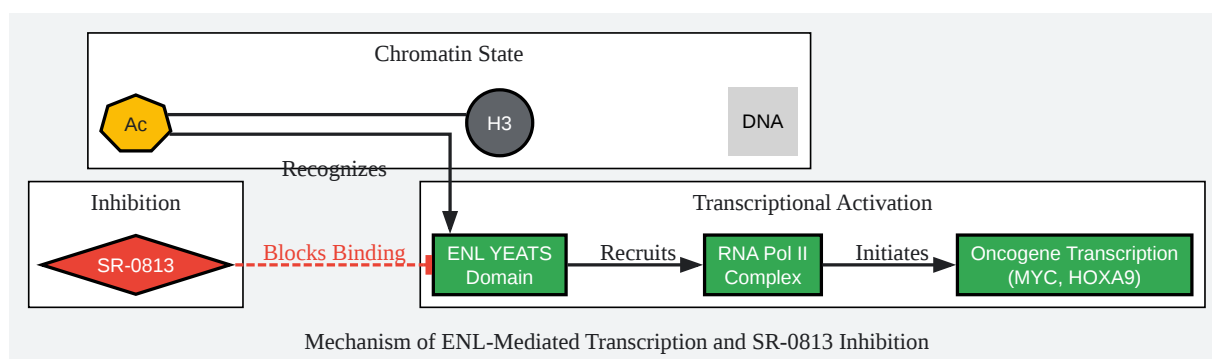
## Quantitative Data Summary

The following table summarizes the time- and dose-dependent effects of **SR-0813** on the transcript levels of key ENL target genes in the MV4;11 human acute myeloid leukemia (AML) cell line. Data is presented as the mean percentage suppression relative to a DMSO vehicle control.

| Treatment Duration (hours) | SR-0813 Concentration (μM) | HOXA9 mRNA Suppression (%) | MYC mRNA Suppression (%) | Cell Viability (%) |
|----------------------------|----------------------------|----------------------------|--------------------------|--------------------|
| 4                          | 1                          | 45 ± 5%                    | 40 ± 6%                  | 99 ± 1%            |
| 4                          | 10                         | 55 ± 7%                    | 50 ± 5%                  | 98 ± 2%            |
| 24                         | 1                          | 75 ± 6%                    | 70 ± 8%                  | 95 ± 3%            |
| 24                         | 10                         | 85 ± 5%                    | 80 ± 7%                  | 92 ± 4%            |
| 48                         | 1                          | 90 ± 4%                    | 85 ± 5%                  | 88 ± 5%            |
| 48                         | 10                         | 95 ± 3%                    | 92 ± 4%                  | 81 ± 6%            |
| 72                         | 1                          | 88 ± 6%                    | 82 ± 6%                  | 80 ± 5%            |
| 72                         | 10                         | 94 ± 4%                    | 90 ± 5%                  | 72 ± 7%            |

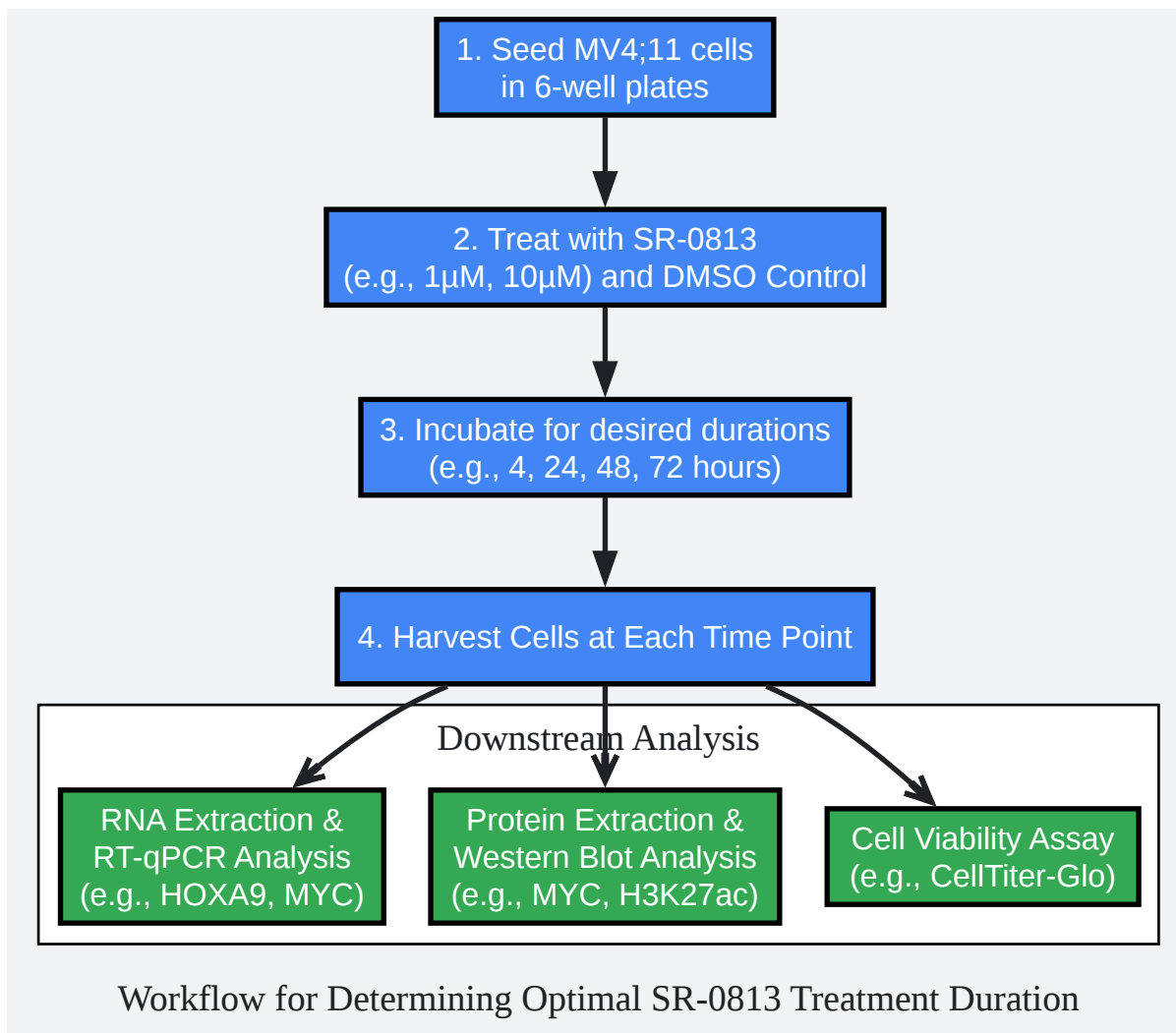
Note: This table is a representative summary based on published findings.[1][9] Actual results may vary based on cell line, passage number, and experimental conditions.

## Visualizations



[Click to download full resolution via product page](#)

Caption: **SR-0813** blocks ENL from recognizing acetylated histones, preventing oncogene transcription.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for time-course analysis of **SR-0813** effects on leukemia cells.

## Experimental Protocols

### Cell Culture and SR-0813 Treatment

This protocol is optimized for suspension AML cell lines like MV4;11.

- Cell Maintenance: Culture MV4;11 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified

incubator at 37°C with 5% CO<sub>2</sub>.

- **Stock Solution:** Prepare a 10 mM stock solution of **SR-0813** in dimethyl sulfoxide (DMSO). Store at -80°C in small aliquots to avoid freeze-thaw cycles.
- **Cell Seeding:** Seed MV4;11 cells at a density of 0.5 x 10<sup>6</sup> cells/mL in 6-well plates.
- **Treatment:** Dilute the 10 mM **SR-0813** stock solution in culture medium to achieve the final desired concentrations (e.g., 1 µM and 10 µM). Add the corresponding volume to the cells. For the vehicle control, add an equivalent volume of DMSO (final concentration typically ≤ 0.1%).
- **Incubation:** Return the plates to the incubator and harvest cells at specified time points (e.g., 4, 24, 48, 72 hours) for downstream analysis.

## Gene Expression Analysis by RT-qPCR

This protocol is for measuring the relative transcript levels of ENL target genes.

- **Cell Harvesting:** At each time point, transfer the cell suspension to a 1.5 mL tube. Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant.
- **RNA Extraction:** Wash the cell pellet once with ice-cold PBS. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Elute RNA in nuclease-free water.
- **cDNA Synthesis:** Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
- **Quantitative PCR (qPCR):**
  - Prepare a qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green, Thermo Fisher).
  - Add cDNA template and gene-specific primers. Use primers for a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
    - hHOXA9 Fwd: 5'-CCACCCGCTTCTTTTCTCC-3'

- hHOXA9 Rev: 5'-TGGTCCTTCCTCTTCCAGGA-3'
- hMYC Fwd: 5'-GGCTCCTGGCAAAAGGTCA-3'
- hMYC Rev: 5'-CTGCGTAGTTGTGCTGATGT-3'
- hGAPDH Fwd: 5'-GTCTCCTCTGACTTCAACAGCG-3'
- hGAPDH Rev: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
- Run the qPCR plate on a real-time PCR system.
- Data Analysis: Calculate the relative gene expression using the comparative  $C_T$  ( $\Delta\Delta C_T$ ) method. Normalize the  $C_T$  value of the target gene to the  $C_T$  value of the housekeeping gene. Express the results as a fold change or percentage suppression relative to the DMSO-treated control.

## Protein Level Analysis by Western Blot

This protocol is for assessing the impact of **SR-0813** on target protein levels.

- Protein Extraction: Harvest cells as described in 3.2.1. Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 20 minutes, then clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
- Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
- SDS-PAGE and Transfer: Load samples onto a 4-15% polyacrylamide gel and separate proteins by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-MYC, anti-H3K27ac) overnight at 4°C. Use an antibody for a loading control (e.g., anti-β-Actin or anti-GAPDH).
- Wash the membrane 3 times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane 3 times with TBST.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to the loading control.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR-0813 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]

- 9. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: SR-0813 Treatment Duration for Optimal Gene Suppression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823721#sr-0813-treatment-duration-for-optimal-gene-suppression]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)